

# "1cP-MiPLA vs. MiPLA: a comparative pharmacological study"

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## Compound of Interest

Compound Name: **1cP-MiPLA**

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## 1cP-MiPLA vs. MiPLA: A Comparative Pharmacological Study

A detailed guide for researchers, scientists, and drug development professionals.

This guide provides a comparative pharmacological overview of N-methyl-N-isopropyllysergamide (MiPLA) and its acylated analogue, 1-cyclopropanoyl-N-methyl-N-isopropyllysergamide (**1cP-MiPLA**). While extensive research has characterized the pharmacological profile of MiPLA, data on **1cP-MiPLA** remains limited. It is widely presumed to be a prodrug of MiPLA, and this guide will present the established data for MiPLA alongside the theoretical framework for **1cP-MiPLA**'s activity, drawing parallels with other 1-acyl-substituted lysergamides.

## Introduction

MiPLA is a psychedelic compound belonging to the lysergamide class, structurally related to lysergic acid diethylamide (LSD).<sup>[1]</sup> It has been investigated for its interaction with serotonergic and dopaminergic receptor systems. **1cP-MiPLA** is a more recent derivative that has appeared on the novel psychoactive substances market.<sup>[2]</sup> The addition of a cyclopropanoyl group at the indole nitrogen is believed to render it a prodrug, which is metabolized to MiPLA in vivo to exert its pharmacological effects.<sup>[2]</sup>

## Pharmacodynamics: A Tale of Two Affinities

The primary mechanism of action for psychedelic lysergamides is agonism at the serotonin 5-HT<sub>2A</sub> receptor. It is hypothesized that **1cP-MiPLA** has a significantly lower affinity for this and other receptors compared to MiPLA. This is a common characteristic of 1-acyl-substituted lysergamides, which require *in vivo* deacylation to their active parent compounds to exert their principal pharmacological effects.

## Receptor Binding Affinity

The following table summarizes the available *in vitro* receptor binding data for MiPLA. To date, no comparable data has been published for **1cP-MiPLA**.

Compound	Receptor	K <sub>i</sub> (nM)	Radioligand	Tissue Source	Reference
MiPLA	5-HT <sub>1a</sub>	Similar to LSD	[ <sup>3</sup> H]8-OH-DPAT	Rat Hippocampal Homogenate	Huang et al., 1994[3]
5-HT <sub>2</sub>	4-5 fold lower affinity than LSD	[ <sup>3</sup> H]ketanserin	[ <sup>3</sup> H]ketanserin	Rat Cortical Homogenate	Huang et al., 1994[3]
5-HT <sub>2a</sub>	Similar to LSD	[ <sup>125</sup> I]DOI	[ <sup>125</sup> I]DOI	Rat Cortical Homogenate	Huang et al., 1994[3]

## Functional Activity

Functional assays measure the ability of a compound to activate a receptor. For MiPLA, its activity as a 5-HT<sub>2a</sub> receptor agonist is inferred from *in vivo* studies. No *in vitro* functional assay data, such as EC<sub>50</sub> values from calcium mobilization assays, are available in the reviewed literature for either compound.

## In Vivo Pharmacology: Behavioral Effects

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT<sub>2a</sub> receptor activation and is considered indicative of hallucinogenic potential in humans. Drug discrimination studies

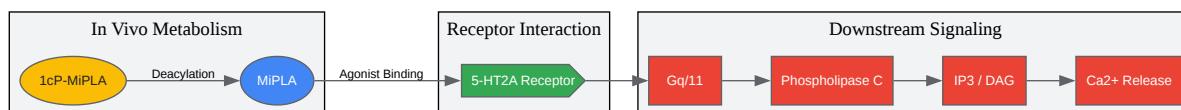
in rats are also used to assess the similarity of a compound's subjective effects to a known drug, in this case, LSD.

Compound	Assay	ED <sub>50</sub>	Animal Model	Reference
MiPLA	Head-Twitch Response (HTR)	421.7 nmol/kg (intraperitoneal)	C57BL/6J mice	Halberstadt et al., 2019
Drug Discrimination (vs. 0.08 mg/kg LSD)	2-3 times larger than LSD	Rats	Huang et al., 1994[3]	

No in vivo pharmacological data has been published for **1cP-MiPLA**. As a presumed prodrug, its potency in vivo would be dependent on the rate and efficiency of its conversion to MiPLA.

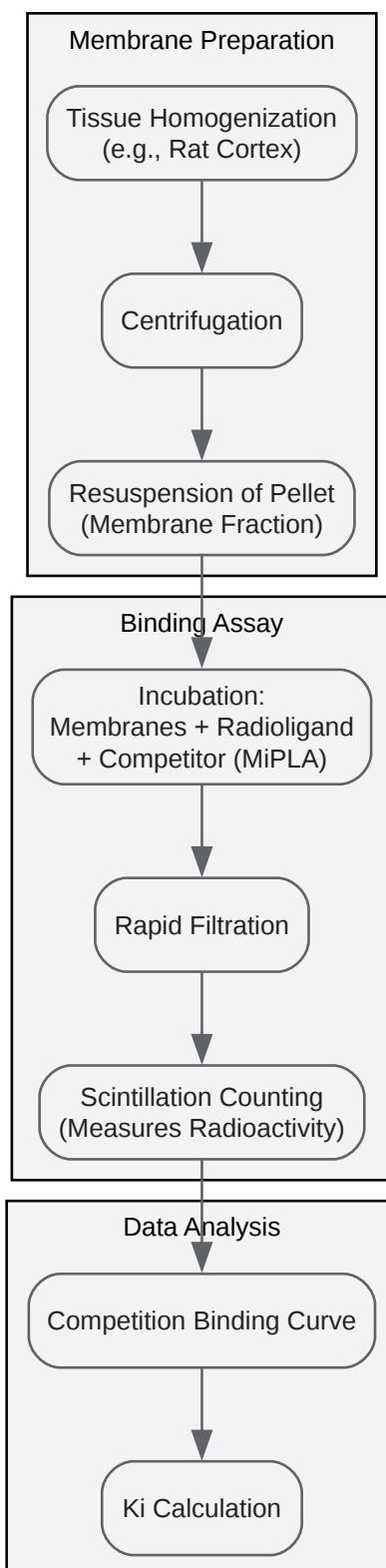
## Signaling Pathways and Experimental Workflows

To visualize the concepts discussed, the following diagrams have been generated.



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Caption: Presumed activation of the 5-HT<sub>2a</sub> receptor signaling pathway by **1cP-MiPLA** following its metabolic conversion to MiPLA.

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Caption: A generalized workflow for a competitive radioligand binding assay to determine the  $K_i$  of a compound like MiPLA.

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

### **Radioligand Binding Assays (as adapted from Huang et al., 1994)**

- 5-HT<sub>2</sub> Receptor Binding:
  - Tissue Preparation: Frontal cortices from male Sprague-Dawley rats were homogenized in 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in fresh buffer.
  - Assay Conditions: Assays were performed in a final volume of 1 ml containing the membrane preparation, 0.5 nM [<sup>3</sup>H]ketanserin as the radioligand, and various concentrations of the competing ligand (MiPLA). Non-specific binding was determined in the presence of 1  $\mu$ M mianserin.
  - Incubation and Analysis: The mixture was incubated at 37°C for 15 minutes. The reaction was terminated by rapid filtration through glass fiber filters. The filters were then washed with ice-cold buffer, and the radioactivity retained on the filters was quantified by liquid scintillation counting. IC<sub>50</sub> values were determined by non-linear regression and converted to  $K_i$  values using the Cheng-Prusoff equation.
- 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> Agonist Binding:
  - Similar protocols were followed for 5-HT<sub>1a</sub> and 5-HT<sub>2a</sub> agonist binding assays using rat hippocampal homogenates with [<sup>3</sup>H]8-OH-DPAT as the radioligand and rat cortical homogenates with [<sup>125</sup>I]DOI as the radioligand, respectively.

### **Head-Twitch Response (HTR) in Mice (as adapted from Halberstadt et al., 2019)**

- Animals: Male C57BL/6J mice were used for these experiments.

- Procedure: Mice were placed in individual observation chambers. Following a 10-minute acclimation period, they were administered either vehicle or a specific dose of MiPLA via intraperitoneal injection. The number of head twitches was then counted for a 30-minute period.
- Data Analysis: Dose-response curves were generated, and the ED<sub>50</sub> (the dose that produces 50% of the maximal response) was calculated using non-linear regression.

## Conclusion

The available pharmacological data robustly characterizes MiPLA as a potent psychedelic with high affinity for the 5-HT<sub>2a</sub> receptor, mediating its behavioral effects in animal models. In contrast, there is a significant lack of direct experimental data for **1cP-MiPLA**. Based on studies of analogous 1-acyl-substituted lysergamides, it is reasonable to hypothesize that **1cP-MiPLA** functions as a prodrug for MiPLA, exhibiting significantly lower receptor affinity and efficacy in its own right. Future research, including in vitro hydrolysis studies and in vivo pharmacokinetic and pharmacodynamic assessments, is necessary to confirm this hypothesis and fully elucidate the pharmacological profile of **1cP-MiPLA**. Until such data is available, any comparative assessment must remain speculative and grounded in the established pharmacology of its parent compound, MiPLA.

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